molecular formula C15H11F3O2 B12092756 4-(4-(Trifluoromethyl)benzyl)benzoic acid

4-(4-(Trifluoromethyl)benzyl)benzoic acid

Cat. No.: B12092756
M. Wt: 280.24 g/mol
InChI Key: AUUCVVVVWBYHHP-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)benzyl)benzoic acid is an organic compound that features a benzyl group substituted with a trifluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)benzyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(Trifluoromethyl)benzyl chloride and benzoic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 4-(Trifluoromethyl)benzyl chloride is reacted with benzoic acid in the presence of a base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)benzyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols or aldehydes.

    Substitution: Produces various substituted benzyl derivatives.

Scientific Research Applications

4-(4-(Trifluoromethyl)benzyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)benzyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzyl alcohol
  • 4-(Trifluoromethyl)benzaldehyde

Uniqueness

4-(4-(Trifluoromethyl)benzyl)benzoic acid is unique due to the presence of both a trifluoromethyl group and a benzyl group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzyl group provides a site for further functionalization.

This compound’s unique combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C15H11F3O2

Molecular Weight

280.24 g/mol

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]benzoic acid

InChI

InChI=1S/C15H11F3O2/c16-15(17,18)13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)14(19)20/h1-8H,9H2,(H,19,20)

InChI Key

AUUCVVVVWBYHHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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